molecular formula C10H14O2 B038562 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one CAS No. 112148-00-2

3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one

Cat. No. B038562
CAS RN: 112148-00-2
M. Wt: 166.22 g/mol
InChI Key: KOGTYQSFOUSXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one, commonly known as Menthone glycerin acetal (MGA), is a natural compound derived from menthol. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique flavor and fragrance properties. In

Scientific Research Applications

3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been investigated for its potential use in treating respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have insecticidal properties and can be used as a natural insect repellent.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been shown to inhibit the growth of bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been found to reduce airway inflammation and improve lung function in animal models of asthma and COPD. Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have insecticidal properties, making it a potential natural insect repellent.

Advantages and Limitations for Lab Experiments

3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is also relatively stable and has a long shelf life. However, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has some limitations for lab experiments. It is a volatile compound that can evaporate quickly, making it difficult to handle. Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has a strong odor that can interfere with other experiments.

Future Directions

There are several future directions for research on 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one. One area of interest is its potential use in treating respiratory disorders, such as asthma and COPD. Further studies are needed to determine the optimal dose and route of administration for 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one in these conditions. Additionally, more research is needed to explore the insecticidal properties of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential use as a natural insect repellent. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential therapeutic applications.
Conclusion:
In conclusion, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is a natural compound with unique flavor and fragrance properties. It has been extensively studied for its potential therapeutic applications, including its antimicrobial, anti-inflammatory, and analgesic properties. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been investigated for its potential use in treating respiratory disorders and as a natural insect repellent. While 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential therapeutic applications.

Synthesis Methods

3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is synthesized by reacting menthol with glycerin in the presence of an acid catalyst. The reaction yields 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one as a colorless liquid with a pleasant minty odor. The purity of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one can be increased by distillation or chromatography.

properties

IUPAC Name

3-(2-methylprop-2-enoxy)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6H,1,3-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGTYQSFOUSXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one

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